1-[3-(4-iodophenoxy)propoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[3-(4-iodophenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound characterized by its complex structure, which includes an iodophenoxy group, a propoxy chain, and a methoxy-methylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-iodophenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-iodophenoxy)propoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.
Scientific Research Applications
1-[3-(4-iodophenoxy)propoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-iodophenoxy)propoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The iodophenoxy group can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the methoxy and propoxy groups can modulate the compound’s solubility and bioavailability, affecting its overall activity.
Comparison with Similar Compounds
- 1-ethoxy-4-[3-(4-iodophenoxy)propoxy]benzene
- 8-[3-(4-iodophenoxy)propoxy]quinoline
Comparison: 1-[3-(4-iodophenoxy)propoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-[3-(4-iodophenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO3/c1-13-4-9-16(17(12-13)19-2)21-11-3-10-20-15-7-5-14(18)6-8-15/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAMOYSJZZDHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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